N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEVBTRUASSSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
-
- Cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride).
- 4-Amino-2-methylphenylamine.
-
- Commonly used agents include carbodiimides like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
- Solvent: Dichloromethane (CH₂Cl₂) or similar non-polar solvents.
- Base: Triethylamine (TEA) to neutralize acidic by-products.
- Temperature: Reaction typically occurs at room temperature or under mild heating (~25–40°C).
Workup :
- Extraction with aqueous solutions (e.g., NaOH, brine).
- Drying over anhydrous sodium sulfate.
- Concentration under vacuum to isolate the product as a solid.
Data Table for General Synthesis:
| Parameter | Details |
|---|---|
| Starting Material | Cyclohexanecarboxylic acid |
| Coupling Agent | EDC·HCl |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25–40°C |
| Yield | ~70–85% |
Acid Chloride Method
An alternative approach involves the activation of cyclohexanecarboxylic acid as an acid chloride, which reacts directly with 4-amino-2-methylphenylamine.
Stepwise Procedure:
Preparation of Acid Chloride :
- React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
- Conduct the reaction under reflux in a dry solvent like dichloromethane.
- Remove excess SOCl₂ by distillation under reduced pressure.
-
- Add the acid chloride dropwise to a solution of 4-amino-2-methylphenylamine in dichloromethane, maintaining an ice bath to control exothermicity.
- Stir at room temperature for several hours.
-
- Wash the organic layer with water, dilute HCl, and brine.
- Dry over MgSO₄ and concentrate under vacuum.
- Recrystallize from acetone/methanol to obtain the pure product.
Data Table for Acid Chloride Method:
| Parameter | Details |
|---|---|
| Acid Activation | Thionyl chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0–25°C |
| Workup | Aqueous wash, drying, recrystallization |
| Yield | ~80–90% |
Direct Coupling Using Carbodiimides
This method bypasses the need for acid chlorides by directly coupling cyclohexanecarboxylic acid with 4-amino-2-methylphenylamine using carbodiimides.
Procedure:
- Dissolve cyclohexanecarboxylic acid and 4-amino-2-methylphenylamine in dichloromethane.
- Add EDC·HCl and catalytic amounts of N-hydroxysuccinimide (NHS) to activate the carboxylic group.
- Stir at room temperature overnight.
- Extract and purify as described in previous methods.
Data Table for Direct Coupling:
| Parameter | Details |
|---|---|
| Coupling Agent | EDC·HCl + NHS |
| Solvent | Dichloromethane |
| Reaction Time | ~12–18 hours |
| Yield | ~75–85% |
Notes on Optimization
Several factors influence the efficiency of these methods:
- Solvent Choice : Non-polar solvents like dichloromethane are preferred for their ability to dissolve both reactants and products.
- Temperature Control : Maintaining low temperatures during exothermic steps prevents side reactions.
- Purification Techniques : Recrystallization is essential for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Amides or carboxylic acids |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides with sodium hydroxide | Substituted amides |
Biological Research Applications
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibitors and receptor binding assays. Its ability to interact with specific molecular targets makes it significant in understanding biochemical pathways.
Potential Therapeutic Effects
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Various studies have explored its effects on pain modulation and inflammation reduction.
Case Study: Anti-inflammatory Properties
In a controlled study, the compound was administered to animal models to assess its impact on inflammation markers. Results showed a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for various applications, including polymer synthesis.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide | Different positional isomerism | Varies in reactivity |
| N-(4-Amino-2-methylphenyl)benzamide | Similar functional groups | Distinct core structure |
| N-(4-Amino-2-methylphenyl)acetic acid | Similar functional groups | Different core structure |
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Aryl-Substituted Derivatives
Alkyl-Substituted Cyclohexanecarboxamides
Alkyl derivatives, such as N-(Heptan-4-yl)cyclohexanecarboxamide and N-(Adamantan-2-yl)cyclohexanecarboxamide, prioritize lipophilicity and steric effects:
Table 2: Alkyl Derivatives vs. Aromatic Analogues
Functionalized Derivatives
- Sulfonamide Hybrids : N4-Cyclohexanecarbonylsulfathiazole (33) combines a sulfathiazole moiety with cyclohexanecarboxamide, showing antitubercular activity (mp 227–228°C) .
- Hydroxyphenyl Analogues: N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) demonstrates antitubercular efficacy (59% yield), leveraging phenolic hydroxyl groups for hydrogen bonding .
Structural and Crystallographic Insights
- Crystal Packing : N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) adopts a chair conformation for the cyclohexane ring, stabilized by intramolecular N–H···O hydrogen bonds forming pseudo-six-membered rings .
Biological Activity
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of the compound's biological significance.
Chemical Structure and Properties
This compound features an amino group attached to a cyclohexanecarboxamide structure, which contributes to its interaction with various biological targets. Its chemical formula is C13H17N2O, and it is characterized by the following structural attributes:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Cyclohexanecarboxamide Moiety : Enhances hydrophobic interactions, potentially modulating enzyme and receptor activities.
The mechanism of action for this compound involves its ability to interact with specific molecular targets. The compound can influence various biological pathways through:
- Enzyme Inhibition : The amino group may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several related compounds in seizure models, revealing promising results:
| Compound | ED50 (mmol/kg) | Comparison Drug | Comparison Drug ED50 (mmol/kg) |
|---|---|---|---|
| 6g | 0.0043 | Phenobarbital | 0.06 |
| 6e | 0.019 | Diphenylhydantoin | 0.034 |
These findings suggest that certain analogs could be more effective than established anticonvulsants, highlighting their potential for further development in treating epilepsy .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies demonstrated that certain derivatives can inhibit tumor cell growth effectively:
| Compound | IC50 (μM) | Tumor Cell Line |
|---|---|---|
| FNA | 1.30 | HepG2 |
| SAHA | 1.50 | HepG2 |
The compound's mechanism involves promoting apoptosis and inducing cell cycle arrest at the G2/M phase, which are critical processes in cancer therapy .
Case Studies
- Anticonvulsant Screening : A detailed evaluation of various derivatives showed that compounds like 6g provided complete protection against PTZ-induced seizures at lower doses compared to traditional drugs, indicating a potential new class of anticonvulsants .
- Antitumor Efficacy : In xenograft models, this compound demonstrated significant tumor growth inhibition (TGI), suggesting its utility in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reacting cyclohexanecarbonyl chloride with 4-amino-2-methylaniline in anhydrous benzene under reflux. The reaction requires stoichiometric control (1:1 molar ratio) and inert conditions to avoid side reactions. Purification is typically achieved via column chromatography (hexane/ethyl acetate gradient) .
- Route 2 : Using alkylation strategies, such as copper-catalyzed coupling of cyclohexanecarboxamide derivatives with secondary alkyl halides at room temperature, as demonstrated for structurally similar compounds. This method employs photoinduction and requires precise control of light intensity and reaction time .
- Key Considerations : Yield optimization depends on solvent choice (e.g., benzene vs. THF), catalyst loading (e.g., CuI), and purification techniques. Impurities often arise from incomplete substitution or oxidation of the amino group .
Q. How is N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide characterized spectroscopically, and what are its critical spectral markers?
- Methodological Answer :
- NMR : The cyclohexane ring protons appear as multiplet signals in the δ 1.2–2.0 ppm range, while the aromatic protons of the 4-amino-2-methylphenyl group resonate at δ 6.5–7.2 ppm. The amide proton (NH) is observed as a broad singlet near δ 8.0 ppm .
- IR : Strong absorption bands at ~3276 cm⁻¹ (N–H stretch), ~1635 cm⁻¹ (amide C=O), and ~1553 cm⁻¹ (C–N bending) confirm the carboxamide functionality .
- Mass Spectrometry : The molecular ion peak ([M⁺]) aligns with the calculated molecular weight (e.g., 246.3 g/mol for C₁₄H₁₉N₂O) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. For biological assays, DMSO stock solutions (10–50 mM) are prepared and diluted in aqueous buffers, ensuring final DMSO concentrations ≤1% to avoid cytotoxicity .
Q. What safety precautions are required when handling N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if aerosolization occurs.
- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (GHS H315/H319).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar carboxamides be resolved during structural validation?
- Methodological Answer : Discrepancies in proton splitting patterns (e.g., cyclohexane chair conformers) or unexpected coupling constants may arise. Solutions include:
- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm through-space correlations.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives .
- Dynamic NMR : To study conformational exchange in the cyclohexane ring at variable temperatures .
Q. What strategies are effective for functionalizing the carboxamide group to enhance biological activity?
- Methodological Answer :
- Thiourea Derivatives : React with potassium thiocyanate and primary amines to introduce a thiourea moiety, improving metal-chelation properties and antimicrobial activity .
- Fluorination : Substituents like 4-fluorophenyl enhance lipophilicity and blood-brain barrier penetration, as seen in 5-HT₁A receptor ligands .
- Schiff Base Formation : Condensation with aldehydes/ketones creates imine linkages for targeted drug delivery .
Q. How do solvent and catalyst choices influence regioselectivity in alkylation reactions involving this compound?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., benzene) promote radical pathways in photoinduced reactions .
- Catalysts : Copper(I) iodide enhances coupling efficiency with secondary alkyl halides by stabilizing reactive intermediates. Ligands like 1,10-phenanthroline further improve selectivity .
Q. What computational methods are suitable for predicting the binding affinity of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : To model interactions with receptors like 5-HT₁A or fungal CYP51.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported biological activities of carboxamide derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC testing for antifungals at pH 7.4).
- Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity).
- Strain-Specific Effects : Test across multiple microbial strains or cell lines to identify selectivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
